1-Cyclopentyl-4-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

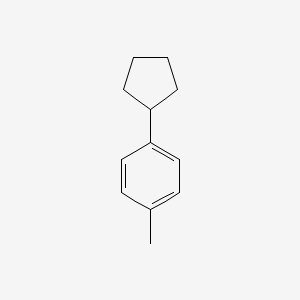

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLNQBADBSYAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443644 | |

| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-55-4 | |

| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentyl-4-methylbenzene

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclopentyl-4-methylbenzene, a substituted aromatic hydrocarbon. The document details a robust synthetic methodology based on the Friedel-Crafts alkylation of toluene. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

This compound, also known as p-tolylcyclopentane, is an alkylated aromatic hydrocarbon with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a cyclopentyl group attached to a toluene moiety, provides a unique combination of aliphatic and aromatic characteristics. Understanding its synthesis and unequivocally confirming its structure through modern analytical techniques are paramount for its effective utilization.

This guide presents a detailed exploration of a reliable synthetic route to this compound and the multifaceted approach required for its complete characterization. The methodologies described herein are designed to be both informative for experienced researchers and accessible to those newer to the field of synthetic organic chemistry.

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is most effectively achieved through a Friedel-Crafts alkylation reaction.[1][2][3] This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, in this case, toluene, with an alkylating agent in the presence of a Lewis acid catalyst.[1] The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major isomer.

Reaction Mechanism

The Friedel-Crafts alkylation of toluene with a cyclopentylating agent, such as cyclopentyl bromide, proceeds through the following mechanistic steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) interacts with the alkylating agent (cyclopentyl bromide) to generate a cyclopentyl carbocation or a polarized complex that acts as the electrophile.[4]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the electrophilic cyclopentyl species. This attack preferentially occurs at the ortho and para positions due to the electron-donating nature of the methyl group.

-

Formation of the Arenium Ion: The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the [AlCl₃Br]⁻ complex, removes a proton from the carbon atom bearing the new cyclopentyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Caption: Reaction mechanism of Friedel-Crafts alkylation.

Experimental Protocol

This protocol describes the synthesis of this compound from toluene and cyclopentyl bromide using aluminum chloride as the catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | 50 mL | ~0.47 |

| Cyclopentyl bromide | 149.03 | 10 g | 0.067 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.8 g | 0.073 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |

Procedure:

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Initial Charging: To the flask, add anhydrous aluminum chloride (9.8 g) and dichloromethane (50 mL). Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of cyclopentyl bromide (10 g) in toluene (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker. This should be done in a fume hood as HCl gas will be evolved.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM and excess toluene) under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.2 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.

-

Benzylic Proton: A multiplet (quintet or complex multiplet) around δ 2.9-3.0 ppm is characteristic of the single proton on the cyclopentyl ring directly attached to the aromatic ring.

-

Cyclopentyl Protons: A series of multiplets between δ 1.5-2.1 ppm will correspond to the remaining eight protons of the cyclopentyl ring.

-

Methyl Protons: A singlet at approximately δ 2.3 ppm will be observed for the three protons of the methyl group attached to the benzene ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm), two for the protonated carbons and two for the quaternary carbons.

-

Benzylic Carbon: A signal around δ 45-50 ppm for the carbon of the cyclopentyl ring attached to the aromatic ring.

-

Cyclopentyl Carbons: Two or three signals in the aliphatic region (δ 25-35 ppm) for the remaining carbons of the cyclopentyl ring.

-

Methyl Carbon: A signal around δ 21 ppm for the methyl group carbon.

Predicted and Experimental NMR Data:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Experimental δ (ppm)[5] |

| Aromatic-H | 7.1-7.2 | d | 2H | 7.14 |

| Aromatic-H | 7.0-7.1 | d | 2H | 7.09 |

| Cyclopentyl-CH | 2.9-3.0 | m | 1H | 2.91-2.99 |

| Methyl-H | ~2.3 | s | 3H | 2.31 |

| Cyclopentyl-CH₂ | 1.5-2.1 | m | 8H | 1.53-1.81, 2.01-2.08 |

| ¹³C NMR | Predicted δ (ppm) | |||

| Aromatic-C (quat.) | ~144 | |||

| Aromatic-C (quat.) | ~135 | |||

| Aromatic-CH | ~129 | |||

| Aromatic-CH | ~127 | |||

| Cyclopentyl-CH | ~45 | |||

| Cyclopentyl-CH₂ | 25-35 | |||

| Methyl-C | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.

-

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the cyclopentyl and methyl groups.

-

C=C Aromatic Ring Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending (out-of-plane) for p-disubstituted benzene: A strong band in the 800-840 cm⁻¹ region is a key indicator of the 1,4-substitution pattern.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3020-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1610, 1515 | Medium |

| CH₂ Bending | ~1450 | Medium |

| p-Disubstituted C-H Bend | 810-840 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 160, corresponding to the molecular weight of C₁₂H₁₆.

-

Major Fragmentation Peaks:

-

A significant peak at m/z = 145, corresponding to the loss of a methyl group ([M-15]⁺).

-

A base peak at m/z = 105, which can be attributed to the stable tropylium-like cation formed after the cleavage of the cyclopentyl group.

-

A peak at m/z = 91, a common fragment for alkylbenzenes, corresponding to the tropylium cation.

-

A peak at m/z = 69, corresponding to the cyclopentyl cation.

-

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 105 | [M - C₄H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts alkylation. The provided step-by-step protocol, along with the mechanistic insights, offers a solid foundation for its successful preparation in a laboratory setting. Furthermore, the comprehensive characterization data, including predicted and experimentally observed NMR, and predicted IR and MS spectral features, provide the necessary tools for the unambiguous identification and purity assessment of the final product. This guide serves as a valuable resource for chemists engaged in the synthesis and application of substituted aromatic compounds.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-methyl-4-(1,2,2-trimethylcyclopentyl)-, (R)- [webbook.nist.gov]

Physicochemical properties of 1-Cyclopentyl-4-methylbenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-4-methylbenzene

Introduction

This compound, also known as p-tolylcyclopentane, is an aromatic hydrocarbon featuring a toluene core substituted with a cyclopentyl group at the para position. Its molecular structure combines the characteristics of both an alkyl-substituted benzene and a cycloalkane, making it a subject of interest in organic synthesis and as a potential intermediate in the development of more complex molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Core Properties

Accurate identification is paramount in research and development. This compound is uniquely identified by its CAS Registry Number, molecular formula, and structure. These fundamental identifiers are crucial for database searches, regulatory compliance, and procurement.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 827-55-4 | [2][3] |

| Molecular Formula | C₁₂H₁₆ | [2][3] |

| Molecular Weight | 160.26 g/mol | [2][3] |

| Canonical SMILES | CC1=CC=C(C=C1)C2CCCC2 | [2] |

| InChIKey | DXLNQBADBSYAHT-UHFFFAOYSA-N | [2] |

Physicochemical Characteristics

The physical properties of a compound dictate its behavior in various environments and determine appropriate handling, separation, and purification techniques.

| Property | Value | Notes | Source |

| Boiling Point | 239 °C | At standard pressure. | [3] |

| Density | 0.947 ± 0.06 g/cm³ | Predicted value. | [3] |

| Appearance | Not specified | Typically a liquid at room temperature. | |

| Solubility | Insoluble in water | Expected behavior for a nonpolar hydrocarbon. Soluble in common organic solvents like ether, THF, and toluene. | [4] |

| Storage | Sealed in dry, Room Temperature | To prevent contamination and degradation. | [3][5] |

Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected nuclear magnetic resonance (NMR) and other key spectral features.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is essential for confirming the arrangement of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, cyclopentyl, and methyl protons.

The causality for the chemical shifts is rooted in the electronic environment of the protons. The aromatic protons (δ ~7.1 ppm) are deshielded due to the ring current effect of the benzene ring. The benzylic proton (methine proton on the cyclopentyl ring attached to the benzene) is shifted downfield (δ ~2.95 ppm) due to its proximity to the electron-withdrawing aromatic system. The methyl protons on the toluene moiety appear as a sharp singlet (δ ~2.31 ppm), a characteristic shift for a methyl group attached to a benzene ring. The remaining cyclopentyl protons appear as a series of multiplets in the upfield region (δ ~1.5-2.1 ppm), typical for aliphatic cycloalkanes.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 7.14 | Doublet (d) | 2H | Aromatic protons (ortho to cyclopentyl) | [6] |

| 7.09 | Doublet (d) | 2H | Aromatic protons (meta to cyclopentyl) | [6] |

| 2.91–2.99 | Multiplet (m) | 1H | Benzylic methine proton (-CH-) | [6] |

| 2.31 | Singlet (s) | 3H | Methyl protons (-CH₃) | [6] |

| 2.01–2.08 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |

| 1.75–1.81 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |

| 1.64–1.72 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |

| 1.53–1.61 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. The aromatic region shows four distinct signals due to the symmetry of the para-substituted ring. The ipso-carbons (C-1 and C-4) have distinct shifts, with the carbon attached to the cyclopentyl group being significantly downfield.

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Aromatic C (ipso, attached to cyclopentyl) |

| ~135.2 | Aromatic C (ipso, attached to methyl) |

| ~129.1 | Aromatic CH (meta to cyclopentyl) |

| ~126.9 | Aromatic CH (ortho to cyclopentyl) |

| ~45.5 | Benzylic methine CH |

| ~34.5 | Cyclopentyl CH₂ |

| ~25.5 | Cyclopentyl CH₂ |

| ~21.1 | Methyl CH₃ |

Note: The provided search results contained ¹³C NMR data for a similar compound, 1-(1-Methylhexyl)-4-methylbenzene, which has been used as a reference for typical chemical shifts.[6] Precise shifts for the target molecule should be determined experimentally.

Mass Spectrometry

In mass spectrometry (electron ionization), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the tropylium-like ion (m/z = 105) formed by benzylic cleavage, a common fragmentation pathway for alkylbenzenes.

Synthesis Methodology: Friedel-Crafts Alkylation

This compound is typically synthesized via a Friedel-Crafts alkylation reaction.[7][8] This class of reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkylating agent is activated by a Lewis acid catalyst to generate a carbocation or a polarized complex, which then attacks the electron-rich toluene ring.

Reaction Principle

The key to the Friedel-Crafts alkylation is the generation of a potent electrophile. A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates with an alkylating agent (e.g., cyclopentyl bromide or cyclopentene).[8][10] This coordination polarizes the carbon-halogen bond or protonates the alkene, leading to the formation of a cyclopentyl carbocation. This electrophile is then attacked by the nucleophilic π-system of toluene. Due to the electron-donating nature of the methyl group on toluene, substitution is directed primarily to the ortho and para positions. Steric hindrance from the bulky cyclopentyl group favors substitution at the less hindered para position, making this compound the major product.

Experimental Workflow Diagram

Caption: Friedel-Crafts Alkylation workflow for synthesizing this compound.

Step-by-Step Protocol

This protocol is a representative procedure for a laboratory-scale synthesis.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) and a suitable dry solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Reactants: Add toluene (~1.0 equivalent) to the cooled suspension. Subsequently, add cyclopentyl bromide (~1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The choice to add the alkyl halide to the toluene-catalyst mixture minimizes side reactions like polyalkylation.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. This step hydrolyzes the aluminum chloride complex and neutralizes the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Applications and Research Interest

As a substituted aromatic hydrocarbon, this compound serves primarily as an intermediate in organic synthesis.[1] Its structure is a potential building block in medicinal chemistry for constructing larger molecules where the lipophilic cyclopentyl-toluene moiety can be used to modulate properties such as solubility, binding affinity, and metabolic stability.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its handling should be guided by the safety profiles of similar alkylated aromatic hydrocarbons like trimethylbenzene or sec-butylbenzene.[11][12][13]

-

Hazard Statements (Anticipated): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14][15] It is a combustible liquid.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZENE, 1-CYCLOPENTYL-4-METHYL- | 827-55-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 827-55-4|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adichemistry.com [adichemistry.com]

- 11. BENZENE, 1-CYCLOPENTYL-4-METHYL- - Safety Data Sheet [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. 1-(1-methylpropyl)-4-methylbenzene [stenutz.eu]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. aksci.com [aksci.com]

1-Cyclopentyl-4-methylbenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-methylbenzene, also known as p-tolylcyclopentane, is an alkylated aromatic hydrocarbon. Its molecular structure, featuring a cyclopentyl group attached to a toluene backbone, makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis via Friedel-Crafts alkylation, spectroscopic data for characterization, and essential safety and handling protocols.

Core Compound Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 827-55-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆ | [3] |

| Molecular Weight | 160.26 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | p-tolylcyclopentane, 4-Cyclopentyl-1-methylbenzene | [3] |

| Boiling Point | 239 °C (Predicted) | |

| Density | 0.947±0.06 g/cm³ (Predicted) |

Synthesis of this compound: The Friedel-Crafts Alkylation Approach

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the reaction of toluene with a cyclopentylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a cyclopentyl carbocation, which then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product is often favored due to reduced steric hindrance.

Caption: Mechanism of Friedel-Crafts Alkylation for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of this compound. Causality : The use of an excess of toluene not only serves as the solvent but also minimizes polyalkylation, a common side reaction in Friedel-Crafts alkylations. The reaction is conducted under anhydrous conditions as Lewis acid catalysts like aluminum chloride react violently with water.

Materials:

-

Toluene (anhydrous)

-

Cyclopentyl chloride (or cyclopentyl bromide)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous toluene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Addition of Alkylating Agent: Add cyclopentyl chloride to the dropping funnel and add it dropwise to the stirred toluene-aluminum chloride mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic, benzylic, and aliphatic protons.

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.2 ppm, corresponding to the A₂B₂ spin system of the para-substituted benzene ring.

-

Benzylic Proton: A multiplet (quintet or septet) around δ 2.9-3.0 ppm, corresponding to the proton on the cyclopentyl ring directly attached to the aromatic ring.

-

Cyclopentyl Protons: A series of multiplets in the range of δ 1.5-2.1 ppm, corresponding to the remaining methylene protons of the cyclopentyl ring.

-

Methyl Protons: A singlet at approximately δ 2.3 ppm, corresponding to the methyl group on the toluene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

Aromatic Carbons: Signals in the region of δ 125-145 ppm. The quaternary carbons will have different chemical shifts from the protonated carbons.

-

Benzylic Carbon: A signal around δ 45-50 ppm for the carbon of the cyclopentyl ring attached to the aromatic ring.

-

Cyclopentyl Carbons: Signals in the aliphatic region, typically between δ 25-35 ppm.

-

Methyl Carbon: A signal around δ 21 ppm.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Handling: Work in a well-ventilated fume hood.[5] Keep away from heat, sparks, and open flames.[5][6] Ground all equipment to prevent static discharge.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Future Outlook

Currently, specific applications of this compound in drug development are not widely documented in publicly available literature. However, as a substituted aromatic hydrocarbon, it holds potential as a key intermediate in organic synthesis. The cyclopentyl and methyl groups can be further functionalized to create more complex molecular architectures. For drug development professionals, this compound could serve as a starting material for the synthesis of novel therapeutic agents, where the lipophilic cyclopentyl group could be used to modulate the pharmacokinetic properties of a drug candidate.

The exploration of its utility in areas such as materials science, particularly in the synthesis of liquid crystals or specialized polymers, could also be a promising avenue for future research.

References

- 1. BENZENE, 1-CYCLOPENTYL-4-METHYL- - Safety Data Sheet [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENZENE, 1-CYCLOPENTYL-4-METHYL- | CAS#:827-55-4 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 1-Cyclopentyl-4-methylbenzene: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. 1-Cyclopentyl-4-methylbenzene, a substituted aromatic hydrocarbon, serves as a key intermediate in various synthetic pathways. Its molecular architecture, featuring both aliphatic and aromatic moieties, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles, predicted data, and interpretation presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights for the confident identification and characterization of this compound.

The structural formula of this compound is C12H16, with a molecular weight of approximately 160.26 g/mol .[1] The molecule consists of a toluene core substituted with a cyclopentyl group at the para position. This unique combination of a sterically bulky aliphatic ring and a simple aromatic system dictates its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for a comprehensive analysis.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A dilute solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃), a common solvent that does not interfere with the proton signals of the analyte.[2] Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[2]

Predicted ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.10 | Doublet | 2H | Aromatic (H-2, H-6) |

| b | ~7.00 | Doublet | 2H | Aromatic (H-3, H-5) |

| c | ~2.95 | Quintet | 1H | Methine (H-1') |

| d | ~2.30 | Singlet | 3H | Methyl (CH₃) |

| e | ~2.05 | Multiplet | 2H | Methylene (H-2', H-5' - axial) |

| f | ~1.75 | Multiplet | 2H | Methylene (H-2', H-5' - equatorial) |

| g | ~1.60 | Multiplet | 2H | Methylene (H-3', H-4' - axial) |

| h | ~1.50 | Multiplet | 2H | Methylene (H-3', H-4' - equatorial) |

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings.[3] The protons ortho to the electron-donating alkyl groups (H-2, H-6) will be slightly more shielded than typical aromatic protons and are expected to resonate upfield around 7.10 ppm. The protons meta to the alkyl groups (H-3, H-5) will appear at a slightly higher field, around 7.00 ppm.

The single methine proton on the cyclopentyl ring directly attached to the benzene ring (H-1') is significantly deshielded due to the anisotropic effect of the aromatic ring and will appear as a quintet around 2.95 ppm, split by the four adjacent methylene protons.

The methyl group protons (CH₃) are attached to the aromatic ring and will appear as a sharp singlet around 2.30 ppm. The cyclopentyl methylene protons will exhibit more complex splitting patterns and diastereotopicity, leading to a series of multiplets in the aliphatic region (1.50-2.05 ppm).

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, often immediately following, using a broadband proton-decoupled pulse sequence. This removes the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~145.0 | Aromatic (C-1) |

| 2 | ~135.0 | Aromatic (C-4) |

| 3 | ~129.0 | Aromatic (C-3, C-5) |

| 4 | ~126.5 | Aromatic (C-2, C-6) |

| 5 | ~45.5 | Methine (C-1') |

| 6 | ~34.5 | Methylene (C-2', C-5') |

| 7 | ~25.5 | Methylene (C-3', C-4') |

| 8 | ~21.0 | Methyl (CH₃) |

Interpretation and Rationale:

Due to the molecule's symmetry, we expect to see eight distinct signals in the ¹³C NMR spectrum.[4][5] The two quaternary aromatic carbons (C-1 and C-4) will be the most downfield, with the carbon attached to the cyclopentyl group (C-1) appearing around 145.0 ppm and the carbon attached to the methyl group (C-4) around 135.0 ppm. The protonated aromatic carbons will appear between 125 and 130 ppm.[6]

The aliphatic carbons of the cyclopentyl ring will resonate upfield. The methine carbon (C-1') directly attached to the aromatic ring will be the most deshielded of the aliphatic carbons, appearing around 45.5 ppm. The two sets of equivalent methylene carbons will appear at approximately 34.5 ppm and 25.5 ppm. The methyl carbon will be the most shielded, appearing at the highest field around 21.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample can be placed between two salt plates (NaCl or KBr), or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Strong | C-H stretch | Aliphatic (Cyclopentyl & Methyl) |

| 1615, 1515 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1465 | Medium | CH₂ bend | Aliphatic |

| 820 | Strong | C-H out-of-plane bend | 1,4-disubstituted Aromatic |

Interpretation and Rationale:

The IR spectrum of this compound will be characterized by several key absorptions. The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹.[7] In contrast, the C-H stretches of the cyclopentyl and methyl groups will be observed as strong bands just below 3000 cm⁻¹.[7][8]

The characteristic C=C stretching vibrations of the benzene ring are expected to appear as two bands around 1615 and 1515 cm⁻¹.[7] A strong absorption band around 820 cm⁻¹ is highly diagnostic for a 1,4-disubstituted (para) benzene ring, arising from the out-of-plane C-H bending vibration.[9] The bending vibrations for the aliphatic CH₂ groups will be present around 1465 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol:

A mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Caption: Key fragmentation pathways in EI-MS.

Predicted Mass Spectrum Data:

| m/z | Proposed Ion Fragment | Relative Intensity |

| 160 | [C₁₂H₁₆]⁺• (Molecular Ion) | Moderate |

| 145 | [M - CH₃]⁺ | Moderate |

| 117 | [M - C₃H₇]⁺ | Low |

| 105 | [C₈H₉]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak (100%) |

| 77 | [C₆H₅]⁺ | Low |

Interpretation and Rationale:

The electron ionization mass spectrum of this compound is expected to show a discernible molecular ion peak at m/z 160.[10] The fragmentation of alkylbenzenes is typically dominated by cleavage at the benzylic position, which leads to the formation of highly stable carbocations.[10][11]

The most prominent fragmentation pathway is the loss of a butyl radical from the cyclopentyl ring via rearrangement, or more favorably, the cleavage of the C-C bond between the cyclopentyl ring and the benzene ring to form a stable secondary carbocation which then rearranges. The base peak is expected to be at m/z 91, corresponding to the highly stable tropylium ion ([C₇H₇]⁺), formed by the rearrangement of the initial benzyl cation.[10][12]

Another significant fragment will likely be observed at m/z 105, resulting from the loss of a propyl radical from the cyclopentyl group. A peak at m/z 145, corresponding to the loss of a methyl group, is also anticipated. The presence of a fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also possible.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and Mass Spectrometry, allows for its unambiguous identification and structural confirmation. The predicted data and interpretations provided in this guide serve as a robust reference for researchers. While predicted data offers a strong foundation, it is always recommended to compare with experimentally acquired spectra for final verification. The characteristic signals in each spectroscopic technique, from the distinct aromatic proton patterns in ¹H NMR to the dominant tropylium ion in the mass spectrum, collectively form a unique fingerprint for this important chemical entity.

References

- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. IR Group Frequencies [owl.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Friedel-Crafts Alkylation Synthesis of 1-Cyclopentyl-4-methylbenzene

This guide provides a comprehensive technical overview for the synthesis of 1-Cyclopentyl-4-methylbenzene via Friedel-Crafts alkylation. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and strategies for overcoming common challenges.

Strategic Overview: The Significance of C-C Bond Formation

The Friedel-Crafts alkylation, a cornerstone of organic chemistry since its discovery in 1877 by Charles Friedel and James Crafts, remains a paramount method for forming carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of a vast array of alkylated aromatic compounds, which are pivotal intermediates in the production of fine chemicals, polymers, and pharmaceutical agents.[3]

The synthesis of this compound (also known as p-tolylcyclopentane)[4] serves as an exemplary case study. It involves the attachment of a five-membered aliphatic ring to an activated benzene derivative, toluene, illustrating the reaction's power and its inherent mechanistic subtleties that every practicing chemist must master.

The Reaction Mechanism: A Step-by-Step Causal Analysis

The synthesis proceeds via a well-established electrophilic aromatic substitution pathway.[3][5] Understanding the causality behind each step is critical for optimizing reaction conditions and predicting outcomes.

Step 1: Generation of the Electrophile

The reaction is initiated by activating the alkylating agent to generate a potent electrophile, the cyclopentyl carbocation. While various precursors like cyclopentene or cyclopentanol can be used[6], the most common laboratory-scale approach utilizes a cyclopentyl halide (e.g., cyclopentyl chloride or bromide) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][7]

The Lewis acid coordinates with the lone pair of electrons on the halogen atom of the cyclopentyl halide. This polarization weakens the carbon-halogen bond, culminating in its cleavage to form a secondary cyclopentyl carbocation and the AlCl₄⁻ complex.[7][8]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbocation.[6] The methyl group of toluene is an activating, ortho-, para-directing group. The incoming electrophile will therefore preferentially add to the positions ortho or para to the methyl group. Due to steric hindrance from the methyl group, the para-substituted product, this compound, is typically the major isomer formed.[9][10] This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[3][8] This restores the highly stable aromatic π-system, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with HCl as a byproduct.

Mechanistic Visualization

Caption: Reaction mechanism for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis. All operations involving aluminum chloride should be conducted in a fume hood with appropriate personal protective equipment, as AlCl₃ is highly corrosive and reacts violently with water.

Reagents and Equipment:

-

Toluene (excess)

-

Cyclopentyl bromide (or chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)

-

Ice-water bath

-

Crushed ice and concentrated HCl (for workup)

-

Diethyl ether or Ethyl acetate (extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser with drying tube, magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Add toluene (3-5 equivalents) to the suspension. Using a large excess of toluene is crucial to minimize polyalkylation.[6]

-

Initiation: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Addition of Alkylating Agent: Charge the dropping funnel with cyclopentyl bromide (1.0 equivalent) dissolved in a small amount of anhydrous DCM. Add the solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary for Synthesis

The following table provides a reference for typical reaction parameters.

| Parameter | Value/Compound | Purpose/Rationale |

| Aromatic Substrate | Toluene | Nucleophile; used in excess to favor mono-alkylation. |

| Alkylating Agent | Cyclopentyl Bromide | Electrophile precursor. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the carbocation electrophile. |

| Solvent | Dichloromethane (DCM) | Inert solvent to facilitate mixing and temperature control. |

| Molar Ratio | Toluene : C₅H₉Br : AlCl₃ | 3-5 : 1 : 1.1 |

| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity; warming drives reaction. |

| Reaction Time | 2 - 4 hours | Typical duration for completion, should be confirmed by TLC. |

| Expected Yield | 60 - 80% | Varies based on purity of reagents and reaction control. |

Overcoming Key Synthetic Challenges

A. Polyalkylation: The product, this compound, contains two activating groups (methyl and cyclopentyl), making it more nucleophilic and thus more reactive than toluene itself.[11][12] This can lead to the formation of di- and tri-substituted byproducts.

-

Mitigation Strategy: The most effective strategy is to use a large stoichiometric excess of the aromatic substrate (toluene).[6] This increases the probability that the electrophile will encounter a molecule of toluene rather than the already-alkylated product, favoring mono-substitution.

B. Carbocation Rearrangement: A significant limitation of many Friedel-Crafts alkylations is the propensity of the intermediate carbocation to rearrange to a more stable form.[7][8][13] For instance, reacting benzene with n-propyl chloride yields isopropylbenzene due to a hydride shift from a primary to a more stable secondary carbocation.[7][13]

-

Relevance to this Synthesis: In the case of the cyclopentyl cation, which is a secondary carbocation, major rearrangement is less likely. However, ring contraction to a more stable tertiary methylcyclobutyl cation is a theoretical possibility, though not typically a major competing pathway under standard conditions. Careful control of temperature can help minimize such side reactions.

C. Isomer Control: The methyl group directs incoming electrophiles to the ortho and para positions.

-

Mitigation Strategy: The formation of the ortho-isomer is sterically less favorable than the para-isomer. Running the reaction at lower temperatures generally enhances selectivity for the thermodynamically favored para product.

Product Purification and Characterization

The crude product will likely contain unreacted toluene, isomeric byproducts, and polyalkylated species.

-

Purification: Fractional distillation under reduced pressure is the most effective method for purifying the liquid product on a larger scale. For smaller scales or higher purity requirements, column chromatography on silica gel (eluting with a non-polar solvent like hexanes) is recommended.

-

Characterization: The identity and purity of this compound (Molar Mass: 160.26 g/mol )[4] can be confirmed using standard spectroscopic methods.

-

¹H NMR: Expect signals for the aromatic protons (two doublets in the ~7.0-7.2 ppm region), a multiplet for the benzylic proton on the cyclopentyl ring, a singlet for the methyl protons (~2.3 ppm), and multiplets for the remaining cyclopentyl methylene protons.

-

¹³C NMR: Distinct signals for the quaternary aromatic carbons, the CH aromatic carbons, the benzylic CH, the methyl carbon, and the methylene carbons of the cyclopentyl ring are expected.[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.

-

Conclusion

The Friedel-Crafts alkylation of toluene with a cyclopentyl source is a robust and reliable method for synthesizing this compound. Success hinges on a firm grasp of the underlying electrophilic aromatic substitution mechanism and meticulous control over key experimental variables. By employing a stoichiometric excess of toluene to suppress polyalkylation and maintaining appropriate temperature control, researchers can achieve high yields of the desired para-isomer. This guide provides the foundational knowledge and practical steps necessary for the successful execution and optimization of this important synthetic transformation.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. purechemistry.org [purechemistry.org]

- 3. mt.com [mt.com]

- 4. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Solubility and Miscibility of 1-Cyclopentyl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and miscibility of 1-Cyclopentyl-4-methylbenzene (also known as p-tolylcyclopentane), a substituted aromatic hydrocarbon. Understanding these fundamental physicochemical properties is critical for its application in various fields, including chemical synthesis, formulation development, and as a non-polar solvent. This document synthesizes theoretical principles with actionable experimental protocols to provide a robust framework for laboratory and industrial applications. We will explore the molecular characteristics that govern its behavior in different solvent systems and provide detailed methodologies for empirical determination.

Introduction to this compound: A Molecular Profile

This compound is an organic compound with the chemical formula C₁₂H₁₆.[1] Its structure features a benzene ring substituted with a cyclopentyl group and a methyl group at the para position. This unique combination of an aromatic ring and an aliphatic cyclic group imparts specific properties that dictate its behavior as a solvent and a solute.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | [PubChem CID: 10702116][1] |

| Molecular Weight | 160.25 g/mol | [PubChem CID: 10702116][1] |

| Appearance | Colorless liquid (predicted) | General knowledge of alkylbenzenes |

| XLogP3 | 4.4 | [PubChem CID: 10702116][1] |

The high XLogP3 value of 4.4 indicates that this compound is a highly lipophilic and non-polar compound. This is a crucial determinant of its solubility and miscibility characteristics.

Theoretical Framework: Predicting Solubility and Miscibility

The adage "like dissolves like" is the foundational principle for predicting the solubility and miscibility of non-polar compounds like this compound.[2] This principle states that substances with similar polarities are more likely to be soluble or miscible in one another.

Factors Influencing Solubility and Miscibility:

-

Polarity: As a non-polar molecule, this compound will exhibit high solubility in other non-polar solvents due to favorable van der Waals interactions. Conversely, it will have very low solubility in highly polar solvents like water.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces. For dissolution to occur, the energy required to break the interactions between solute molecules and solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.

-

Molecular Size and Shape: The cyclopentyl group introduces a degree of steric hindrance that can influence how the molecule packs with solvent molecules.

The following diagram illustrates the relationship between the molecular structure of this compound and its expected solubility behavior.

Caption: Relationship between molecular properties and predicted solubility.

Predicted Solubility and Miscibility Profile

Based on its non-polar nature, the following tables provide a qualitative prediction of the solubility and miscibility of this compound in a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar | Insoluble | Large difference in polarity. |

| Ethanol | Polar | Very Slightly Soluble | The ethyl group provides some non-polar character, but the hydroxyl group dominates. |

| Acetone | Polar Aprotic | Sparingly Soluble | Moderate polarity, may show some limited solubility. |

| Dichloromethane | Weakly Polar | Soluble | Similar, weakly polar nature allows for good interaction. |

| Toluene | Non-polar Aromatic | Very Soluble / Miscible | "Like dissolves like" principle; both are non-polar aromatic hydrocarbons. |

| Hexane | Non-polar Aliphatic | Very Soluble / Miscible | "Like dissolves like" principle; both are non-polar hydrocarbons. |

| Diethyl Ether | Weakly Polar | Soluble | The non-polar ethyl groups allow for good interaction. |

Table 2: Predicted Miscibility of this compound

| Liquid | Liquid Type | Predicted Miscibility | Rationale |

| Water | Highly Polar | Immiscible | Significant difference in polarity leads to phase separation. |

| Methanol | Polar | Immiscible | The high polarity of the hydroxyl group prevents miscibility. |

| Isopropanol | Polar | Partially Miscible | The larger alkyl group increases non-polar character, allowing for some miscibility. |

| Toluene | Non-polar Aromatic | Miscible | Both are non-polar aromatic hydrocarbons. |

| n-Heptane | Non-polar Aliphatic | Miscible | Both are non-polar hydrocarbons. |

| Cyclohexane | Non-polar Aliphatic | Miscible | Both are non-polar hydrocarbons with cyclic components. |

Experimental Determination of Solubility and Miscibility

While theoretical predictions are valuable, empirical determination is essential for precise applications. The following protocols provide robust, step-by-step methodologies for determining the solubility and miscibility of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3] Aromatic hydrocarbons are flammable and may cause irritation upon contact or inhalation.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All procedures should be performed in a well-ventilated laboratory or under a fume hood.

-

Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[6]

Experimental Protocol for Miscibility Determination

This protocol uses a simple visual method to determine the miscibility of this compound with various liquids.

Materials:

-

This compound

-

Test solvents (e.g., water, ethanol, hexane)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Test tube rack

Procedure:

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Addition of Solvents: To each respective test tube, add 2 mL of this compound.

-

Addition of Test Liquid: To each test tube, add 2 mL of the corresponding test solvent.

-

Mixing: Securely stopper each test tube and invert it gently 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent the formation of emulsions that can be difficult to interpret.

-

Observation: Place the test tubes in a rack and allow them to stand for at least 5 minutes. Observe the contents for the following:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible. Note which liquid is in the upper and lower layer to infer relative densities.

-

Partially Miscible: The mixture appears cloudy or forms a single phase that becomes cloudy upon standing, indicating limited solubility.

-

-

Record Results: Document the observations for each solvent pair.

The following diagram outlines the experimental workflow for miscibility determination.

Caption: Experimental workflow for determining miscibility.

Experimental Protocol for Quantitative Solubility Determination

This protocol describes a method for determining the quantitative solubility of this compound in a given solvent at a specific temperature. This method involves creating a saturated solution and then quantifying the concentration of the solute.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (e.g., 1 mL of solute to 10 mL of solvent). An excess is indicated by the presence of a separate, undissolved phase. b. Place a small magnetic stir bar in the vial. c. Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, turn off the stirrer and allow the mixture to sit undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets. d. Accurately weigh the filtered, saturated solution.

-

Quantitative Analysis (Example using GC-FID): a. Calibration: Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations. b. Analysis: Analyze the calibration standards and the filtered, saturated solution by GC-FID. c. Quantification: Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Calculation of Solubility: a. From the concentration determined in the previous step and the mass of the saturated solution, calculate the solubility in units such as g/100 g of solvent or mol/L.

The following diagram illustrates the workflow for quantitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a non-polar, lipophilic compound, and its solubility and miscibility are primarily governed by the "like dissolves like" principle. It is predicted to be highly soluble and miscible with non-polar organic solvents and largely insoluble and immiscible with polar solvents such as water. For applications requiring precise knowledge of its behavior in solution, the experimental protocols provided in this guide offer a reliable framework for empirical determination. Adherence to proper safety procedures is paramount when handling this and other aromatic hydrocarbons. This technical guide serves as a valuable resource for researchers and professionals in drug development and chemical sciences, enabling informed decisions regarding the use of this compound in their work.

References

- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. BENZENE, 1-CYCLOPENTYL-4-METHYL- - Safety Data Sheet [chemicalbook.com]

- 4. agilent.com [agilent.com]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. AROMATIC HYDROCARBON SOLVENT, CONTAINS (FLAMMABLE LIQUIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 1-Cyclopentyl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-methylbenzene, a substituted aromatic hydrocarbon, serves as a versatile building block in organic synthesis. Its structural motif, featuring a toluene core functionalized with a cyclopentyl group at the para position, offers unique steric and electronic properties that are of significant interest in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and applications, with a focus on practical insights for laboratory and developmental use.

Chemical Identity and Nomenclature

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is also commonly referred to by its synonym, p-tolylcyclopentane . For database and commercial purposes, it is identified by its CAS Registry Number: 827-55-4 .[1]

Synonyms and Identifiers:

-

p-Tolylcyclopentane

-

Benzene, 1-cyclopentyl-4-methyl-

-

CAS: 827-55-4

-

PubChem CID: 10702116[1]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ | PubChem[1] |

| Molecular Weight | 160.26 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Insoluble in water, soluble in organic solvents | General Knowledge |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.53–1.61 (m, 2H), 1.64–1.72 (m, 2H), 1.75–1.81 (m, 2H), 2.01–2.08 (m, 2 H), 2.31 (s, 3H), 2.91–2.99 (m, 1 H), 7.09 (d, J = 8.0 Hz, 2H), 7.14 (d, J = 8.0 Hz, 2H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 21.1, 22.4, 30.3, 45.1, 128.8, 129.0, 135.0, 138.6 | [2] |

Synthesis of this compound: A Mechanistic Perspective

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of toluene.[3][4] This electrophilic aromatic substitution reaction involves the introduction of a cyclopentyl group onto the aromatic ring of toluene. The choice of the alkylating agent and the Lewis acid catalyst are critical for optimizing the reaction yield and selectivity.

Reaction Mechanism: Friedel-Crafts Alkylation

The reaction proceeds through the formation of a cyclopentyl carbocation or a related electrophilic species, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the bulky cyclopentyl group, the para-substituted product, this compound, is generally the major isomer formed.

References

Health and safety information for 1-Cyclopentyl-4-methylbenzene

An In-Depth Technical Guide to the Health and Safety of 1-Cyclopentyl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 827-55-4), tailored for professionals in research and development. In the absence of extensive specific toxicological data for this compound, this document incorporates information from structurally related aromatic hydrocarbons and cycloalkanes to provide a thorough understanding of its potential hazards and safe handling procedures.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling. These properties influence its behavior in the laboratory, including its potential for exposure and flammability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆ | [1] |

| Molecular Weight | 160.26 g/mol | [1] |

| CAS Number | 827-55-4 | [1] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | 239 °C | [1] |

| Density | 0.947 g/cm³ (predicted) | [1] |

| Flash Point | Flammable liquid (specific value not available) | [2] |

| Solubility | Insoluble in water (presumed) | Inferred from structure |

Synonyms: p-Tolylcyclopentane, 4-Cyclopentyltoluene[3].

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available data.

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Flammable Liquids | H226: Flammable liquid and vapor | 🔥 | [2] |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | Gesundheitsgefahr | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Ausrufezeichen | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Ausrufezeichen | [2] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ausrufezeichen | [1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory irritation) | H335: May cause respiratory irritation | Ausrufezeichen | [2] |

| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects | Umwelt | [2] |

Toxicological Information and Mechanistic Insights

Acute Toxicity:

-

Oral: May be harmful if swallowed[1].

-

Inhalation: May cause respiratory irritation[2]. High vapor concentrations of similar aromatic hydrocarbons can lead to headaches, dizziness, and nausea.

-

Dermal: Expected to have low dermal toxicity, though prolonged contact may cause irritation.

Aspiration Hazard: This is a significant concern for hydrocarbons of low viscosity[4]. If the liquid is ingested and then vomited, it can be aspirated into the lungs. This can lead to a severe chemical pneumonitis because the hydrocarbon disrupts the surfactant layer in the alveoli, causing alveolar collapse, inflammation, and impaired gas exchange[4][5].

Skin and Eye Irritation: Aromatic hydrocarbons can cause skin irritation by defatting the skin, leading to dryness, redness, and dermatitis upon prolonged or repeated contact[6]. The mechanism of skin irritation by polycyclic aromatic hydrocarbons (PAHs) can also involve the activation of the aryl hydrocarbon receptor (AhR), which can trigger inflammatory pathways[7]. Direct contact with the eyes will cause serious irritation.

Chronic Toxicity, Carcinogenicity, and Mutagenicity: There is no specific data on the chronic health effects, carcinogenicity, or mutagenicity of this compound. It is important to handle this chemical as a potential chronic toxin, given its aromatic structure. Toluene, a related compound, is not classified as a human carcinogen but can have neurotoxic effects with chronic exposure. Many polycyclic aromatic hydrocarbons are known or suspected carcinogens[8]. Standard mutagenicity assays like the Ames test are used to assess the potential of new chemical entities to cause DNA mutations[4][5].

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies like OSHA, NIOSH, or ACGIH. In the absence of specific limits, it is prudent to adhere to the OELs for structurally related compounds as a conservative measure.

| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |

| Toluene | 200 ppm | 100 ppm | 20 ppm |

| Cyclopentane | None | 600 ppm | 600 ppm |

Given the aromatic nature and potential for respiratory irritation, maintaining airborne concentrations well below the limits for toluene is a recommended precautionary approach.

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate aerosols or vapors, such as heating, sonicating, or transferring large volumes.

Personal Protective Equipment (PPE)

A risk assessment should be performed for each procedure to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended. Check the glove manufacturer's compatibility data. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

-

Respiratory Protection: If work cannot be conducted in a fume hood and there is a potential for inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, well-ventilated area designated for flammable liquids.

-

Store away from strong oxidizing agents and sources of ignition[9].

-

Ground and bond containers when transferring material to prevent static discharge.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting due to the high risk of aspiration. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Small Spills (in a fume hood):

-

Ensure all ignition sources are removed.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the area immediately.

-

Notify your institution's emergency response team.

-

Remove all ignition sources and ventilate the area if it is safe to do so.

-

Prevent the spill from entering drains or waterways.

-

Experimental Protocols

Workflow for Safe Handling of this compound

Caption: General laboratory workflow for handling this compound.

Protocol for Weighing a Volatile Liquid

-

Preparation: Place a labeled, sealable container (e.g., a vial with a cap or a flask with a stopper) on the analytical balance.

-

Taring: Tare the balance to zero.

-

Transfer: In a fume hood, carefully transfer the desired amount of this compound into the container.

-

Sealing: Immediately seal the container to prevent evaporation and vapor release[10].

-